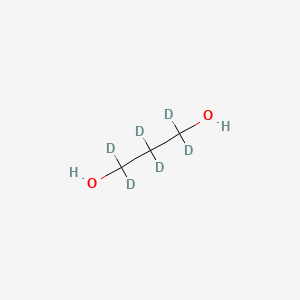

1,3-Propanediol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3-hexadeuteriopropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFDHNVEDLHUCE-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of Deuterated 1,3-Propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated 1,3-propanediol. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental methodologies, and relevant biological pathway and experimental workflow diagrams to facilitate the use of this isotopically labeled compound in scientific research.

Introduction to Deuterated 1,3-Propanediol

1,3-Propanediol is a viscous, colorless liquid commonly used as a building block in the synthesis of polymers and as a solvent.[1][2] Its deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, are valuable tools in various scientific fields, particularly in drug discovery and development. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can significantly alter the metabolic fate of a drug molecule due to the kinetic isotope effect. This property makes deuterated compounds like deuterated 1,3-propanediol useful for enhancing metabolic stability, improving pharmacokinetic profiles, and serving as internal standards in analytical studies.[3]

Physical Characteristics

The introduction of deuterium into the 1,3-propanediol molecule results in slight modifications of its physical properties. The following tables summarize the key physical characteristics of non-deuterated 1,3-propanediol and its deuterated forms, 1,3-propanediol-d6 and 1,3-propanediol-d8.

Table 1: General Physical Properties

| Property | 1,3-Propanediol | This compound | 1,3-Propanediol-d8 |

| Molecular Formula | C₃H₈O₂ | C₃H₂D₆O₂ | C₃D₈O₂ |

| Molecular Weight | 76.09 g/mol [4] | 82.13 g/mol [5] | 84.14 g/mol [6] |

| Appearance | Colorless liquid[1] | - | Colorless liquid[7] |

Table 2: Thermodynamic Properties

| Property | 1,3-Propanediol | This compound | 1,3-Propanediol-d8 |

| Melting Point | -27 °C[4] | -27 °C[3] | -27 °C[6] |

| Boiling Point | 214 °C (at 760 mmHg)[4] | 214 °C (lit.)[3] | 214 °C (lit.)[6] |

Table 3: Density and Viscosity

| Property | 1,3-Propanediol | This compound | 1,3-Propanediol-d8 |

| Density | 1.053 g/mL at 25 °C[4] | 1.107 g/mL at 25 °C[3] | 1.162 g/mL at 25 °C[6] |

| Viscosity | Data not available for deuterated forms | Data not available for deuterated forms | Data not available for deuterated forms |

Experimental Protocols

Accurate determination of the physical characteristics of deuterated 1,3-propanediol is crucial for its application in research. The following sections detail the standard experimental methodologies for measuring melting point, boiling point, density, and viscosity.

Melting Point Determination (Capillary Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For compounds that are liquid at room temperature, this involves freezing the sample first.

Methodology:

-

Sample Preparation: A small amount of the deuterated 1,3-propanediol is introduced into a capillary tube, which is then sealed at one end.[8]

-

Freezing: The capillary tube containing the sample is cooled, for instance, by immersing it in a cold bath (e.g., dry ice/acetone), until the sample solidifies.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature sensor.[9]

-

Heating and Observation: The apparatus is heated slowly and at a controlled rate.[10] The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[11]

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[12]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath containing a high-boiling liquid like mineral oil.[]

-

Heating and Observation: The heating bath is gradually heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[14] The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.

Methodology:

-

Apparatus: A pycnometer, which is a glass flask with a specific, accurately known volume, is used.[15]

-

Measurement of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.[16]

-

Measurement with a Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and its total mass is measured. The volume of the pycnometer can be calculated from the mass and density of the reference liquid.[17]

-

Measurement with the Sample: The pycnometer is emptied, dried, and then filled with the deuterated 1,3-propanediol sample at the same temperature. The total mass is measured again.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample (total mass minus the mass of the empty pycnometer) by the volume of the pycnometer.

Viscosity Determination (Rotational Viscometer Method)

Viscosity is a measure of a fluid's resistance to flow. Rotational viscometers are commonly used to measure the viscosity of liquids.

Methodology:

-

Apparatus: A rotational viscometer, which consists of a spindle that is rotated in the sample liquid, is used.[6]

-

Sample Preparation: The deuterated 1,3-propanediol sample is placed in a suitable container, and the viscometer spindle is immersed in the liquid to a specified depth.

-

Measurement: The spindle is rotated at a known speed. The torque required to rotate the spindle is measured by the instrument.[8]

-

Calculation: The viscosity of the liquid is determined from the measured torque, the rotational speed, and the geometry of the spindle. The instrument often provides a direct reading of the viscosity in units such as centipoise (cP) or Pascal-seconds (Pa·s).[9]

Applications in Research and Drug Development

Deuterated compounds play a crucial role in modern drug discovery and development. The unique properties of deuterated 1,3-propanediol make it a valuable tool in several key areas.

Metabolic Pathway of 1,3-Propanediol

In microorganisms, 1,3-propanediol can be biosynthesized from glycerol. This pathway involves two key enzymatic steps. Understanding this pathway is relevant for biotechnological production and for studying the metabolism of diols.

Biosynthetic pathway of 1,3-propanediol from glycerol.

Experimental Workflow for Pharmacokinetic Studies

Deuterated compounds are frequently used in pharmacokinetic (PK) studies to differentiate the administered drug from its endogenous or co-administered non-deuterated counterpart. This allows for more accurate determination of absorption, distribution, metabolism, and excretion (ADME) profiles.

Workflow for a typical pharmacokinetic study using a deuterated compound.

Use as an Internal Standard in Mass Spectrometry

In quantitative mass spectrometry, stable isotope-labeled compounds, such as deuterated 1,3-propanediol, are considered the "gold standard" for internal standards. They co-elute with the analyte of interest and exhibit similar ionization efficiency, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.

Workflow for using deuterated 1,3-propanediol as an internal standard.

References

- 1. [PDF] Viscosity of deuterium oxide and water in the range 5 to 125 C | Semantic Scholar [semanticscholar.org]

- 2. pnas.org [pnas.org]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Viscometer - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]

- 7. worldoftest.com [worldoftest.com]

- 8. Basic measurement methods of falling ball viscometer [en1.nbchao.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. Debottlenecking the 1,3-propanediol pathway by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ese.iitb.ac.in [ese.iitb.ac.in]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. ped.muni.cz [ped.muni.cz]

In-Depth Technical Guide to the Synthesis of 1,3-Propanediol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1,3-Propanediol-d6, a deuterated analog of 1,3-propanediol. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. This document details the core synthetic strategy, experimental protocols, and relevant data.

Overview of Synthesis Strategy

The most direct and efficient method for the synthesis of this compound involves a two-step process commencing from a readily available starting material, diethyl malonate. The key steps are:

-

Deuteration of Diethyl Malonate: The acidic methylene protons of diethyl malonate are exchanged with deuterium atoms using a deuterium source under basic conditions. This results in the formation of diethyl malonate-d2.

-

Reduction of Deuterated Diethyl Malonate: The resulting diethyl malonate-d2 is then reduced using a powerful deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), to yield the final product, this compound.

This strategy is favored due to the high efficiency of both the H/D exchange and the reduction steps, allowing for the preparation of this compound with high isotopic purity.

Detailed Synthesis Pathways

The synthesis of this compound is primarily achieved through the reduction of a deuterated malonic acid derivative. The following pathway outlines the key transformations.

Pathway 1: From Diethyl Malonate

This pathway involves the initial deuteration of the active methylene group of diethyl malonate followed by reduction of the ester functionalities.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Synthesis of Diethyl Malonate-d2

Materials:

-

Diethyl malonate

-

Sodium metal

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous diethyl ether

Procedure:

-

A solution of sodium deuteroxide (NaOD) is prepared in situ by cautiously adding sodium metal (1.0 eq) to deuterium oxide (excess) under an inert atmosphere (e.g., Argon) at 0 °C.

-

Diethyl malonate (1.0 eq) is added dropwise to the freshly prepared NaOD solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours to ensure complete H/D exchange.

-

The reaction is monitored by ¹H NMR spectroscopy until the disappearance of the signal corresponding to the methylene protons of diethyl malonate.

-

The reaction mixture is then neutralized with a solution of DCl in D₂O.

-

The deuterated diethyl malonate is extracted with anhydrous diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield diethyl malonate-d2.

Synthesis of this compound from Diethyl Malonate-d2

Materials:

-

Diethyl malonate-d2

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deuterium oxide (D₂O)

-

15% (w/v) solution of sodium hydroxide in D₂O

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of lithium aluminum deuteride (2.0 eq) in anhydrous THF.

-

The suspension is cooled to 0 °C using an ice bath.

-

A solution of diethyl malonate-d2 (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄ at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material.

-

After completion, the reaction mixture is cooled to 0 °C and quenched by the slow, sequential dropwise addition of D₂O (x mL), followed by a 15% aqueous solution of NaOD in D₂O (x mL), and finally more D₂O (3x mL), where x is the mass of LiAlD₄ in grams.

-

The resulting white precipitate (aluminum salts) is removed by filtration, and the filter cake is washed thoroughly with THF.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by fractional distillation under reduced pressure to afford the final product as a colorless liquid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocols.

| Step | Starting Material | Product | Reagents | Typical Yield (%) | Isotopic Purity (atom % D) |

| 1 | Diethyl malonate | Diethyl malonate-d2 | NaOD, D₂O | >95 | >98 |

| 2 | Diethyl malonate-d2 | This compound | LiAlD₄, THF | 80-90 | >98 |

Note: Yields and isotopic purity are dependent on the quality of reagents and adherence to the experimental protocol.

Logical Workflow of the Synthesis

The overall workflow for the synthesis of this compound can be visualized as a logical progression from starting materials to the final purified product.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification techniques may be necessary. It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment is worn at all times, given the hazardous nature of some of the reagents involved.

A Technical Guide to High-Purity 1,3-Propanediol-d6 for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, quality specifications, and key research applications of deuterated 1,3-Propanediol.

This technical guide provides a comprehensive overview of high-purity 1,3-Propanediol-d6, a deuterated analog of 1,3-propanediol, for researchers, scientists, and drug development professionals. This document details the available commercial suppliers, their product specifications, and provides illustrative experimental protocols for its application as an internal standard in analytical chemistry and as a tracer in metabolic research.

Introduction to this compound

This compound (CAS No. 284474-77-7) is a stable isotope-labeled form of 1,3-propanediol where all six hydrogen atoms on the propane backbone have been replaced with deuterium. This isotopic substitution results in a predictable mass shift, making it an invaluable tool in a variety of scientific disciplines. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, its stability and unique mass signature enable its use as a tracer in metabolic flux analysis and pharmacokinetic studies.

Commercial Suppliers and Product Specifications

A critical aspect for researchers is the availability and quality of high-purity this compound. Several chemical suppliers offer this compound with varying specifications. The following table summarizes the quantitative data from a selection of prominent commercial vendors to facilitate comparison.

| Supplier | Product Number (Example) | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | 489569 | ≥98 | 99% (CP) |

| MedChemExpress | HY-W017758S | Not Specified | 99.29%[1] |

| ChemScene | CS-0567664 | Not Specified | ≥98%[2] |

| LGC Standards | TRC-P760322 | Not Specified | Not Specified[3][4] |

| Pharmaffiliates | PA STI 075130 | Not Specified | Not Specified[5] |

| Selleck Chemicals | Not Specified | Not Specified | Not Specified[6] |

Note: Product specifications are subject to change and may vary by batch. It is recommended to consult the supplier's certificate of analysis for the most current and detailed information.

Experimental Protocols

The utility of this compound is best demonstrated through its practical applications. The following sections provide detailed methodologies for its use as an internal standard and a metabolic tracer.

Quantitative NMR (qNMR) Spectroscopy Protocol using this compound as an Internal Standard

Quantitative NMR is a powerful technique for determining the purity of a substance or the concentration of a component in a mixture. The use of a deuterated internal standard like this compound is advantageous as it provides a signal that is distinct from the analyte signals in the ¹H NMR spectrum.

Objective: To determine the purity of a target analyte using this compound as an internal standard.

Materials:

-

Target analyte

-

High-purity this compound

-

Deuterated solvent (e.g., DMSO-d6, CDCl3, D2O)

-

High-precision analytical balance

-

NMR spectrometer

-

NMR tubes

Methodology:

-

Preparation of the Internal Standard Stock Solution:

-

Accurately weigh a known amount of high-purity this compound (e.g., 10 mg) and dissolve it in a precise volume of the chosen deuterated solvent (e.g., 1 mL) in a volumetric flask.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the target analyte (e.g., 20 mg) into a vial.

-

Add a precise volume of the internal standard stock solution to the vial containing the analyte.

-

Ensure complete dissolution of both the analyte and the internal standard. Vortex or sonicate if necessary.

-

Transfer a suitable volume of the final solution (typically 0.6-0.7 mL) to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure the spectrometer is properly shimmed to obtain sharp and symmetrical peaks.

-

Use a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons. A common starting point is a D1 of 5 times the longest T1 relaxation time of the signals of interest.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate a well-resolved signal from the analyte and a signal from the this compound. For this compound, the two hydroxyl (-OH) protons can be used for integration.

-

Calculate the purity of the analyte using the following formula:

Where:

-

I_analyte = Integral of the analyte signal

-

N_analyte = Number of protons corresponding to the integrated analyte signal

-

I_IS = Integral of the this compound signal

-

N_IS = Number of protons corresponding to the integrated this compound signal (typically 2 for the two -OH protons)

-

MW_analyte = Molecular weight of the analyte

-

MW_IS = Molecular weight of this compound (82.13 g/mol )

-

m_analyte = Mass of the analyte

-

m_IS = Mass of the this compound

-

Purity_IS = Purity of the this compound internal standard

-

GC-MS Quantification Protocol using this compound as an Internal Standard

GC-MS is a widely used technique for separating and identifying volatile and semi-volatile compounds. The use of a deuterated internal standard is crucial for accurate quantification as it co-elutes with the analyte of interest and experiences similar ionization and fragmentation, correcting for variations in sample preparation and instrument response.

Objective: To quantify the concentration of 1,3-propanediol in a sample matrix using this compound as an internal standard.

Materials:

-

Sample containing 1,3-propanediol

-

High-purity this compound

-

Solvent (e.g., methanol, dichloromethane)

-

GC-MS system with a suitable capillary column

-

Autosampler vials

Methodology:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 1,3-propanediol of a known concentration in the chosen solvent.

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Create a series of calibration standards by adding a constant amount of the this compound internal standard stock solution to varying amounts of the 1,3-propanediol stock solution. This will create standards with different concentration ratios of analyte to internal standard.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard stock solution.

-

Perform any necessary sample extraction or derivatization steps.

-

-

GC-MS Analysis:

-

Inject the calibration standards and the prepared sample into the GC-MS.

-

Develop a suitable GC method to achieve good separation of 1,3-propanediol from other matrix components.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for both 1,3-propanediol and this compound.

-

For 1,3-propanediol (C3H8O2, MW: 76.09), characteristic ions could be m/z 45, 57, 76.

-

For this compound (C3H2D6O2, MW: 82.13), the corresponding ions would be shifted by +6 Da, e.g., m/z 51, 63, 82.

-

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration ratio of the analyte to the internal standard.

-

For the unknown sample, determine the peak area ratio of the analyte to the internal standard.

-

Use the calibration curve to determine the concentration ratio in the sample.

-

Calculate the concentration of 1,3-propanediol in the original sample based on the known amount of internal standard added.

-

Visualizing Metabolic Pathways: Microbial Production of 1,3-Propanediol

This compound can be used as a tracer to study the metabolic pathways involved in the microbial production of 1,3-propanediol from glycerol. The following diagram, generated using the DOT language, illustrates this pathway and the fate of the deuterium labels.

Caption: Microbial conversion of glycerol to 1,3-propanediol.

Conclusion

High-purity this compound is a versatile and indispensable tool for researchers in analytical chemistry, drug development, and metabolomics. Its well-defined physical and chemical properties, coupled with the availability from various commercial suppliers, make it readily accessible for a wide range of applications. The detailed experimental protocols provided in this guide serve as a starting point for researchers to implement quantitative NMR and GC-MS methodologies, as well as to design metabolic tracing studies. As research continues to advance, the applications of deuterated internal standards and tracers like this compound will undoubtedly expand, further contributing to scientific discovery and innovation.

References

Navigating Isotopic Purity: A Technical Guide to 1,3-Propanediol-d6 in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of isotopic purity for 1,3-Propanediol-d6 in research, particularly in quantitative analysis and metabolic studies. Ensuring the quality of deuterated standards is paramount for generating accurate and reproducible data in drug development and other scientific endeavors.

The Imperative of High Isotopic Purity

This compound (propane-1,1,2,2,3,3-d6-1,3-diol) is a stable isotope-labeled analog of 1,3-propanediol, widely employed as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic research. The utility of this deuterated standard is intrinsically linked to its isotopic purity—the degree to which the intended deuterium atoms have replaced hydrogen atoms.

High isotopic purity is crucial for several reasons:

-

Accuracy of Quantification: The presence of unlabeled 1,3-propanediol (d0) as an impurity in the this compound standard can lead to an overestimation of the analyte's concentration. This is particularly problematic at the lower limit of quantification (LLOQ).

-

Linearity of Calibration Curves: Interference from isotopic impurities can disrupt the linear relationship between the analyte concentration and the instrument response, leading to biased results.

-

Minimizing Cross-Talk: In mass spectrometry, signal from the deuterated internal standard should not interfere with the signal of the native analyte, and vice-versa. High isotopic enrichment minimizes this "cross-talk," ensuring distinct and reliable measurements.

For most research applications, a high level of isotopic enrichment is recommended. Commercially available this compound typically meets stringent purity specifications.

Quantitative Data on Isotopic Purity Requirements

The acceptable levels of isotopic and chemical purity for this compound are dictated by the sensitivity and specificity of the intended application. The following table summarizes the generally accepted and commercially available purity levels.

| Parameter | Recommended Level | Commercially Available Specification | Rationale |

| Isotopic Purity (Atom % D) | ≥ 98% | ≥ 98 atom % D | Minimizes interference from the unlabeled analyte, ensuring accurate quantification, especially at low concentrations. |

| Chemical Purity | > 99% | > 99% | Ensures that the measured response is attributable to the internal standard and not to chemical impurities. |

Experimental Protocols

Determination of Isotopic Purity of this compound

The isotopic purity of this compound is typically determined by the manufacturer and provided in the Certificate of Analysis. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

1. Isotopic Purity Determination by ¹H NMR Spectroscopy (Adapted Protocol)

This method relies on the integration of the residual proton signals in the deuterated positions relative to the signals of the non-deuterated positions.

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6) at a concentration of approximately 10-20 mg/mL in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery between pulses.

-

Use a calibrated 90° pulse.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for the residual proton signals.

-

-

Data Analysis:

-

Reference the spectrum to the residual solvent peak.

-

Carefully integrate the area of the residual proton signals corresponding to the C1, C2, and C3 positions of 1,3-propanediol.

-

Integrate the area of a known, non-deuterated impurity or a certified quantitative internal standard if available.

-

Calculate the atom % D by comparing the integral of the residual protons to the expected integral for a fully protonated standard, normalized to the concentration.

-

2. Isotopic Enrichment Determination by Mass Spectrometry (Adapted Protocol)

High-resolution mass spectrometry can distinguish between the different isotopologues of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent for direct infusion or LC-MS analysis.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred.

-

Data Acquisition:

-

Acquire a full-scan mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

-

Ensure sufficient resolution to separate the isotopic peaks.

-

-

Data Analysis:

-

Identify the molecular ion cluster for this compound.

-

Determine the relative abundance of the M+0, M+1, M+2, M+3, M+4, M+5, and M+6 peaks, corresponding to the d0 to d6 isotopologues.

-

The isotopic enrichment is calculated as the percentage of the M+6 peak area relative to the sum of the areas of all isotopologues in the cluster.

-

Quantitative Analysis of 1,3-Propanediol in Biological Samples using this compound as an Internal Standard

The following is an adapted protocol for the quantification of 1,3-propanediol in a biological matrix, such as plasma, using a deuterated internal standard. This method leverages derivatization to improve chromatographic retention and sensitivity.

-

Materials:

-

1,3-Propanediol analytical standard

-

This compound (internal standard, IS)

-

Dog plasma (or other relevant biological matrix)

-

Benzoyl chloride (derivatizing agent)

-

Pentane (extraction solvent)

-

Methanol

-

0.02% Acetic acid

-

-

Sample Preparation:

-

To 50 µL of plasma sample, add 25 µL of the this compound internal standard working solution.

-

Add 150 µL of buffer and 25 µL of benzoyl chloride.

-

Vortex mix and allow the derivatization reaction to proceed for 1 hour at room temperature.

-

Perform a liquid-liquid extraction by adding pentane. Vortex and centrifuge.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A UHPLC system capable of isocratic elution.

-

Column: A suitable reversed-phase column (e.g., Halo C18).

-

Mobile Phase: Isocratic elution with a mixture of 0.02% acetic acid and methanol.

-

MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the derivatized 1,3-propanediol and the derivatized this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

Determine the concentration of 1,3-propanediol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in research.

Caption: Workflow for the quantitative analysis of 1,3-propanediol.

Caption: Analytical workflow for isotopic purity determination.

Caption: Simplified microbial metabolic pathway of glycerol to 1,3-propanediol.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the reliability and accuracy of research data. For scientists and professionals in drug development, a thorough understanding of the requirements for isotopic purity, the methods for its verification, and its application in validated analytical methods is essential. By adhering to stringent quality standards for deuterated internal standards, the scientific community can ensure the integrity of quantitative bioanalysis and the advancement of metabolic research.

Stability and Storage of Deuterated Propanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for deuterated propanediol, a crucial isotopically labeled compound used in various scientific and pharmaceutical applications. Understanding its stability profile is paramount for ensuring the integrity of experimental data and the quality of resulting products. This document outlines key stability considerations, potential degradation pathways, and detailed experimental protocols for assessing the stability of deuterated propanediol.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical and isotopic purity of deuterated propanediol. Based on information for analogous compounds and general guidelines for deuterated solvents, the following conditions are recommended:

-

Temperature: Store at room temperature (20°C to 25°C).[1] For long-term storage, refrigeration at 2°C to 8°C can further minimize the potential for degradation.

-

Light: Protect from light to prevent photolytic degradation.[1] Amber glass vials or storage in a dark environment is advised.

-

Moisture: Deuterated propanediol is hygroscopic and will readily absorb moisture from the atmosphere.[2] Store in tightly sealed containers in a dry environment, such as a desiccator, to prevent H/D exchange and potential hydrolysis.

-

Inert Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Stability Profile and Degradation Pathways

Deuterated propanediol is generally a stable molecule under recommended storage conditions. However, it can be susceptible to degradation under stress conditions such as high temperatures, extreme pH, oxidizing agents, and UV light. The primary degradation pathways are expected to be similar to those of its non-deuterated counterpart, propylene glycol, although the kinetic isotope effect may influence the rate of these reactions.

Thermal Degradation

At elevated temperatures, propanediol can undergo oxidation and pyrolysis. The thermal decomposition of propylene glycol is known to produce a variety of carbonyl compounds, including formaldehyde, acetaldehyde, and propionaldehyde. The initial step in the thermal degradation of 1,2-propanediol is often dehydration to form propylene oxide, which can then isomerize to propanal or acetone.

Oxidative Degradation

Oxidation of propanediol can be initiated by heat, light, or the presence of metal ions. This process can lead to the formation of various oxidation products, including hydroxyacetone, lactic acid, and eventually, cleavage of the carbon-carbon bond to form smaller aldehydes and carboxylic acids. Studies on deuterated lubricants have shown that deuteration can significantly improve oxidative stability.

Hydrolytic Degradation

While propanediol itself is not susceptible to hydrolysis, this section is relevant for assessing the stability of formulations containing deuterated propanediol. At extreme pH values (acidic or basic), other components in a formulation may degrade and potentially interact with the propanediol.

Photodegradation

Exposure to UV light can induce photolytic degradation, leading to the formation of free radicals and subsequent degradation products similar to those seen in thermal and oxidative degradation.

A logical workflow for assessing the stability of deuterated propanediol is presented below:

The potential degradation pathways of 1,2-propanediol are illustrated in the following diagram. Deuteration at specific positions may slow down these reactions due to the kinetic isotope effect.

Quantitative Stability Data (Representative)

| Condition | Stressor | Duration | Temperature (°C) | Expected % Degradation (Illustrative) | Primary Degradation Products (Anticipated) |

| Hydrolytic | 0.1 M HCl | 24 hours | 80 | < 5% | No significant degradation expected |

| 0.1 M NaOH | 24 hours | 80 | < 5% | No significant degradation expected | |

| Oxidative | 3% H₂O₂ | 24 hours | 25 | 5 - 15% | Hydroxyacetone, Lactic acid, Aldehydes |

| Photolytic | 1.2 million lux hours and 200 watt hours/m² | 7 days | 25 | 2 - 10% | Aldehydes, Carboxylic acids |

| Thermal | Dry Heat | 14 days | 105 | 10 - 25% | Propylene oxide, Propanal, Acetone |

Experimental Protocols

The following are detailed methodologies for conducting stability studies on deuterated propanediol.

Forced Degradation Study

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical methods.

Methodology:

-

Sample Preparation: Prepare a stock solution of deuterated propanediol in a suitable solvent (e.g., acetonitrile or water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 80°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 80°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.

-

Thermal Degradation: Transfer the neat deuterated propanediol or a solution into a sealed vial and store in an oven at 105°C for 14 days.

-

Photolytic Degradation: Expose a solution of the deuterated propanediol to a light source capable of emitting a standardized output (e.g., 1.2 million lux hours and 200 watt hours/m²) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: After the specified duration, neutralize the acid and base hydrolyzed samples. Analyze all samples along with an unstressed control using a validated stability-indicating HPLC-MS method.

Stability-Indicating HPLC-MS Method

Objective: To separate and quantify deuterated propanediol and its degradation products.

Methodology:

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute more hydrophobic compounds. The gradient should be optimized to achieve good separation between the parent compound and all degradation products.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

MS Detector: Electrospray ionization (ESI) in positive and/or negative ion mode. Full scan mode can be used to identify unknown degradation products, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for quantification.

NMR Spectroscopy for Isotopic Purity and H/D Exchange

Objective: To determine the isotopic purity of the deuterated propanediol and to assess the stability of the deuterium labels (H/D exchange).

Methodology:

-

Sample Preparation: Dissolve a known amount of the stressed and unstressed deuterated propanediol samples in a suitable deuterated NMR solvent (e.g., DMSO-d₆).

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

The presence and integration of residual proton signals at the deuterated positions will allow for the quantification of isotopic purity.

-

An increase in the intensity of these signals in the stressed samples compared to the control would indicate H/D exchange.

-

-

²H (Deuterium) NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

This provides a direct observation of the deuterium signals and can be used to confirm the positions of deuteration and to quantify the isotopic enrichment at each site.

-

-

Quantitative NMR (qNMR):

-

For precise quantification of purity and degradation, a certified internal standard can be added to the NMR sample. The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

-

Conclusion

Deuterated propanediol is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment in a tightly sealed container. However, it is susceptible to degradation under forced conditions of high temperature, oxidation, and light exposure. The primary degradation pathways are expected to involve oxidation and thermal decomposition, leading to the formation of smaller aldehydes and carboxylic acids. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to assess the stability of deuterated propanediol in their specific applications and formulations, ensuring the reliability and accuracy of their results. It is crucial to perform these stability studies to establish an appropriate shelf-life and to ensure the quality and integrity of the material throughout its lifecycle.

References

An In-Depth Technical Guide to 1,3-Propanediol and 1,3-Propanediol-d6 for Researchers, Scientists, and Drug Development Professionals

An essential resource detailing the core differences, applications, and experimental considerations of 1,3-Propanediol and its deuterated analog, 1,3-Propanediol-d6. This guide provides a comprehensive overview for professionals in research and development.

This technical guide delves into the fundamental characteristics that distinguish 1,3-Propanediol from its isotopically labeled counterpart, this compound. With a focus on the applications relevant to researchers, scientists, and drug development professionals, this document provides a comparative analysis of their physical and chemical properties, spectroscopic signatures, and metabolic behavior. Detailed experimental protocols are provided to facilitate the practical application of these compounds in a laboratory setting.

Core Chemical and Physical Properties

The primary distinction between 1,3-Propanediol and this compound lies in the substitution of six hydrogen atoms with deuterium atoms in the latter. This isotopic labeling results in a significant increase in molecular weight and subtle alterations in other physical properties, which are summarized in the table below. While many macroscopic properties such as boiling and melting points remain similar, the difference in mass is a critical feature exploited in various analytical techniques.

| Property | 1,3-Propanediol | This compound |

| Molecular Formula | C₃H₈O₂ | C₃H₂D₆O₂ |

| Molecular Weight | 76.09 g/mol | 82.13 g/mol |

| CAS Number | 504-63-2 | 284474-77-7 |

| Boiling Point | ~214 °C | ~214 °C |

| Melting Point | ~-27 °C | ~-27 °C |

| Density | ~1.053 g/mL at 25°C | ~1.107 g/mL at 25°C |

Spectroscopic Differentiation

The substitution of hydrogen with deuterium atoms induces noticeable changes in the infrared (IR) and nuclear magnetic resonance (NMR) spectra of the molecule. These differences are fundamental for the identification and quantification of each compound, especially when used in combination.

Infrared (IR) Spectroscopy: The most significant difference in the IR spectra is the shift of C-H stretching vibrations to lower frequencies (longer wavelengths) for the C-D bonds in this compound. The C-H stretching bands in 1,3-Propanediol typically appear in the 2850-3000 cm⁻¹ region. In contrast, the C-D stretching vibrations in this compound are expected to appear at approximately 2100-2250 cm⁻¹, a region with less interference from other common organic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the signals corresponding to the protons on the carbon backbone of 1,3-Propanediol will be absent in the spectrum of this compound. The spectrum of 1,3-Propanediol typically shows a quintet for the central methylene protons and a triplet for the terminal methylene protons. The spectrum of this compound will only show a signal for the hydroxyl protons, which can be exchanged with deuterium if a deuterated solvent like D₂O is used. In ¹³C NMR, the carbon signals in this compound will show coupling to deuterium, resulting in multiplets, and may experience a slight upfield isotopic shift compared to the non-deuterated compound.

The Kinetic Isotope Effect

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning that more energy is required to break it. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a deuterium is substituted at that position. This effect is a powerful tool for elucidating reaction mechanisms. For enzymatic reactions involving 1,3-Propanediol, the presence of a primary KIE upon deuteration would indicate that a C-H bond is broken in the rate-limiting step of the metabolic process.

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in various scientific disciplines, particularly in drug development and metabolic research.

Internal Standard for Quantitative Analysis

Due to its chemical similarity to 1,3-Propanediol and its distinct mass, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It co-elutes with the non-deuterated analyte but is detected at a different mass-to-charge ratio (m/z), allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Metabolic Tracer Studies

Deuterated compounds are widely used as tracers to investigate metabolic pathways.[1] By introducing this compound into a biological system, researchers can track its metabolic fate and identify its metabolites using mass spectrometry. The deuterium atoms act as a "heavy" label that allows for the differentiation of the administered compound and its metabolites from the endogenous, non-labeled molecules. This is crucial for understanding the pharmacokinetics and metabolism of drugs and other xenobiotics.

The metabolic pathway of 1,3-propanediol in microorganisms typically involves its conversion from glycerol.[2][3] In mammalian systems, its metabolic fate is less well-defined but can be investigated using deuterated tracers.

Experimental Protocols

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be beneficial. A common method involves the reduction of a suitable precursor, such as diethyl malonate-d₂, with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

References

The Nexus of Nature and Novel Synthesis: An In-depth Technical Guide to 1,3-Propanediol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Propanediol (1,3-PDO) is a versatile bifunctional organic molecule with significant applications in the synthesis of polymers, cosmetics, and pharmaceuticals. While traditionally produced through chemical synthesis, there is a growing interest in its natural occurrence and biotechnological production as a more sustainable alternative. This technical guide provides a comprehensive overview of the natural sources of 1,3-PDO and a detailed exploration of its production methodologies, with a focus on microbial fermentation. This document delves into the core metabolic pathways, presents quantitative production data, and offers detailed experimental protocols for key production and analytical techniques, aiming to equip researchers and professionals with the critical knowledge for advancing the synthesis and application of this platform chemical.

Natural Occurrence of 1,3-Propanediol

1,3-Propanediol is not a widely abundant compound in nature in its free form; however, it is a significant metabolic product of glycerol fermentation in a variety of microorganisms. These microbes are the primary natural sources of 1,3-PDO.

Microbial Sources:

Several genera of bacteria are known to naturally produce 1,3-propanediol, primarily under anaerobic or microaerobic conditions, using glycerol as a carbon source. Key microbial producers include:

-

Klebsiella : Species such as Klebsiella pneumoniae are among the most studied natural producers of 1,3-PDO. They can utilize glycerol as a sole carbon source for growth and product formation.

-

Clostridium : Notably, Clostridium butyricum and Clostridium pasteurianum are efficient producers of 1,3-PDO from glycerol. The first reported instance of 1,3-PDO production was from the fermentation of glycerol by Clostridium pasteurianum in 1881.

-

Citrobacter : Species like Citrobacter freundii are also capable of converting glycerol to 1,3-PDO.

-

Enterobacter : Enterobacter agglomerans has been identified as a natural producer of 1,3-PDO.

-

Lactobacillus : Certain species, including Lactobacillus reuteri and Lactobacillus diolivorans, can produce 1,3-PDO from glycerol, often requiring a co-substrate like glucose for growth.

Other Natural Sources:

Trace amounts of 1,3-propanediol have been reported in some plants and yeasts, although these are not considered significant sources for extraction. It has been identified in Arabidopsis thaliana, Solanum lycopersicum (tomato), and Vitis vinifera (grape), as well as in the yeast Saccharomyces cerevisiae as a metabolite.

Production of 1,3-Propanediol

The production of 1,3-propanediol is achieved through two primary routes: chemical synthesis and biotechnological production.

Chemical Synthesis

Chemical synthesis routes typically start from petroleum-derived feedstocks. The two main industrial processes are:

-

From Acrolein: This process involves the hydration of acrolein to 3-hydroxypropionaldehyde, which is subsequently hydrogenated to yield 1,3-propanediol.

-

From Ethylene Oxide: In this method, ethylene oxide undergoes hydroformylation to produce 3-hydroxypropionaldehyde, followed by hydrogenation to form 1,3-propanediol.

While effective, these chemical methods often require harsh reaction conditions, expensive catalysts, and can generate toxic intermediates and byproducts, leading to environmental concerns.

Biotechnological Production

Biotechnological production, primarily through microbial fermentation, offers a more sustainable and environmentally friendly alternative to chemical synthesis. The main substrates for microbial production are glycerol and glucose.

Glycerol, a major byproduct of the biodiesel industry, is the most common and direct substrate for the microbial production of 1,3-PDO. The metabolic pathway involves a two-step enzymatic conversion:

-

Dehydration of Glycerol: Glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by the enzyme glycerol dehydratase. This enzyme can be coenzyme B12-dependent or independent, depending on the microorganism.

-

Reduction of 3-HPA: The intermediate 3-HPA is then reduced to 1,3-propanediol by the enzyme 1,3-propanediol oxidoreductase (or dehydrogenase), which utilizes NADH as a cofactor.

This reductive pathway is coupled with an oxidative pathway where a portion of the glycerol is metabolized to generate ATP for cell growth and the necessary reducing equivalents (NADH).

While no known wild-type microorganisms can directly convert glucose to 1,3-propanediol, metabolic engineering has enabled the development of recombinant strains, most notably Escherichia coli, capable of this conversion. This is achieved by introducing the genes for the 1,3-PDO production pathway from natural producers and engineering the host's central metabolism to channel carbon flux from glucose towards glycerol synthesis, which then enters the heterologous 1,3-PDO pathway.

Quantitative Data on 1,3-Propanediol Production

The efficiency of 1,3-propanediol production is typically evaluated based on three key parameters: titer (final product concentration, g/L), yield (g of product per g of substrate), and productivity (g of product per liter per hour). The following tables summarize representative quantitative data from various microbial production systems.

Table 1: 1,3-Propanediol Production from Glycerol by Wild-Type Microorganisms

| Microorganism | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |

| Klebsiella pneumoniae | Fed-batch | 81.1 | 0.62 (mol/mol) | 1.51 | [1] |

| Klebsiella pneumoniae | Repeated Fed-batch | 81.1 | - | 3.38 | |

| Clostridium butyricum DL07 | Fed-batch | 104.8 | - | 3.38 | [2] |

| Clostridium butyricum DL07 | Sequential Fed-batch | 85.0 (average) | - | 3.1 (average) | [2] |

| Clostridium butyricum VPI 1718 | Fed-batch (non-sterile) | 67.9 | 0.55 | - | [3] |

| Lactobacillus reuteri CH53 | Fed-batch | 68.32 | 0.82 | 1.27 | [4] |

| Lactobacillus diolivorans DSM 14421 | Fed-batch | 92.0 | - | 0.56 | [4] |

Table 2: 1,3-Propanediol Production by Recombinant Escherichia coli

| Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |

| Glycerol | Batch | 10.6 | 0.40 (mol/mol) | - | [5] |

| Glucose | Fed-batch | 61.27 | 0.456 (total mass) | - | [6] |

| Glycerol + Glucose | Batch | 36.8 | 0.99 (mol/mol) | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of 1,3-propanediol.

Fed-Batch Fermentation of Klebsiella pneumoniae for 1,3-Propanediol Production

This protocol is a generalized procedure based on common practices reported in the literature.

1. Inoculum Preparation: a. A single colony of Klebsiella pneumoniae is inoculated into a 250 mL shake flask containing 50 mL of activation medium. b. The activation medium typically contains (per liter): 3 g yeast extract, 5 mg FeCl₂, 8 g glucose, 0.5 g MgSO₄·7H₂O, 3.4 g K₂HPO₄·3H₂O, 1.3 g KH₂PO₄, 0.5 g CaCO₃, and 4 g (NH₄)₂SO₄.[8] c. The flask is incubated at 37°C for 16-24 hours at 170 rpm in a rotary shaker.[8]

2. Bioreactor Setup and Fermentation: a. A 5 L bioreactor with a working volume of 3 L is prepared with fermentation medium. The fermentation medium composition is similar to the activation medium but with a higher initial glycerol concentration (e.g., 40 g/L). b. The bioreactor is sterilized at 121°C for 20 minutes. c. After cooling, the bioreactor is inoculated with the seed culture (typically 5-10% v/v). d. Fermentation is carried out at 37°C.[9] The pH is maintained at 7.0 using an automated addition of 5 M NaOH or KOH.[1][9] e. Agitation is set to a level that ensures adequate mixing (e.g., 250 rpm).[9] f. For micro-aerobic conditions, a low airflow (e.g., 0.4 vvm) is supplied.[1] For anaerobic conditions, the medium is sparged with nitrogen gas before inoculation.[9]

3. Fed-Batch Strategy: a. The concentration of glycerol in the bioreactor is monitored periodically. b. When the glycerol concentration drops to a predetermined level (e.g., 15-20 g/L), a sterile, concentrated glycerol solution (e.g., 600 g/L) is fed into the bioreactor to maintain the glycerol concentration within the optimal range.[9] c. The feeding can be continuous or intermittent (pulsed).

4. Sampling and Analysis: a. Samples are withdrawn aseptically from the bioreactor at regular intervals for the analysis of cell density (OD₆₀₀), substrate consumption, and product formation.

Quantification of 1,3-Propanediol and Other Metabolites by HPLC

1. Sample Preparation: a. A sample of the fermentation broth is centrifuged at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the cells. b. The supernatant is collected and filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

2. HPLC Analysis: a. Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector is used. b. Column: An ion-exclusion column, such as a Bio-Rad Aminex HPX-87H, is commonly employed. c. Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM H₂SO₄) is used as the mobile phase. d. Flow Rate: The mobile phase is pumped at a constant flow rate, typically around 0.6 mL/min. e. Column Temperature: The column is maintained at a constant temperature, for example, 65°C. f. Injection Volume: A small volume of the prepared sample (e.g., 20 µL) is injected into the HPLC system. g. Quantification: The concentrations of 1,3-propanediol, glycerol, organic acids (e.g., acetic, lactic, succinic), and ethanol are determined by comparing the peak areas in the sample chromatogram to those of known standards.

Purification of 1,3-Propanediol from Fermentation Broth

This protocol outlines a general multi-step process for obtaining high-purity 1,3-propanediol.

1. Biomass and Macromolecule Removal: a. Microfiltration: The fermentation broth is first subjected to microfiltration, for instance, using a hollow fiber cartridge, to remove the majority of the microbial biomass. b. Flocculation and Adsorption: To remove soluble proteins and color impurities, flocculants (e.g., chitosan) and adsorbents (e.g., activated charcoal) can be added to the cell-free broth. The mixture is stirred and then filtered or centrifuged to remove the precipitated and adsorbed materials.

2. Water and Salt Removal: a. Vacuum Distillation: The clarified broth is concentrated by vacuum distillation to remove a significant portion of the water. This process also leads to the precipitation of inorganic salts, which can be removed by filtration.

3. Final Purification: a. Chromatography: For high purity, the concentrated 1,3-propanediol can be further purified using chromatography. Ion-exchange chromatography can be used to remove remaining charged impurities. b. Final Distillation: A final vacuum distillation of the purified 1,3-propanediol fraction is performed to achieve the desired purity (e.g., >99.5%).

Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological pathways and experimental workflows using the DOT language for Graphviz.

Metabolic Pathway of 1,3-Propanediol Production from Glycerol

Caption: Microbial conversion of glycerol to 1,3-propanediol.

Experimental Workflow for Fed-Batch Fermentation and Analysis

Caption: Workflow for 1,3-propanediol production and analysis.

Downstream Processing for 1,3-Propanediol Purification

Caption: Downstream process for 1,3-propanediol purification.

Conclusion

The production of 1,3-propanediol is at a fascinating intersection of traditional chemistry and modern biotechnology. While chemical synthesis remains a viable route, the advancements in microbial fermentation, particularly using waste glycerol from the biodiesel industry, present a compelling case for a more sustainable and greener production paradigm. The ability to engineer microorganisms like E. coli to produce 1,3-PDO from glucose further expands the possibilities for bio-based chemical manufacturing. This guide has provided a detailed overview of the natural occurrence and production of 1,3-propanediol, equipping researchers with the foundational knowledge and practical methodologies to contribute to this evolving field. Future research will likely focus on optimizing fermentation processes, developing more robust microbial strains through synthetic biology, and improving the efficiency and cost-effectiveness of downstream processing.

References

- 1. researchgate.net [researchgate.net]

- 2. US20050069997A1 - Purification of biologically-produced 1,3-propanediol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. thaiscience.info [thaiscience.info]

- 6. Co-production of 1,3-propanediol and phage phiKpS2 from the glycerol fermentation by Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Use of 1,3-Propanediol-d6 as an Internal Standard in Mass Spectrometry

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry, achieving high accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is widely regarded as the gold standard for robust and reliable quantification, particularly in complex matrices encountered in biomedical and pharmaceutical research.[1] 1,3-Propanediol-d6 is the deuterated analog of 1,3-propanediol, a compound of interest in various fields, from polymer science to its presence as a metabolite.[2] By introducing a known quantity of this compound into a sample at an early stage of preparation, it serves as an ideal mimic for the unlabeled analyte. This allows for the correction of variability arising from sample extraction, matrix effects, and instrument response, leading to highly reliable data.[3]

These application notes provide a comprehensive guide for the utilization of this compound as an internal standard for the precise quantification of 1,3-propanediol in biological and other complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound is isotope dilution mass spectrometry. The deuterated standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows the mass spectrometer to distinguish it from the native analyte. The quantification is based on the constant ratio of the analyte's signal to the internal standard's signal, which remains unaffected by variations in the analytical process.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Protocol 1: Quantification of 1,3-Propanediol in Human Plasma by GC-MS

This protocol describes a method for the determination of 1,3-propanediol in human plasma using this compound as an internal standard, followed by GC-MS analysis.

1. Materials and Reagents

-

1,3-Propanediol (analyte)

-

This compound (internal standard)

-

Human Plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl Acetate, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

GC vials with inserts

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-propanediol and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution in methanol to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 10 µg/mL internal standard working solution to each tube (except for blank matrix samples).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and heat at 60°C for 30 minutes for derivatization.

-

After cooling to room temperature, transfer the solution to a GC vial with an insert for analysis.

4. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 150°C at 10°C/min, then ramp to 280°C at 25°C/min, and hold for 2 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Proposed SIM Ions:

| Compound | Derivatization | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

|---|---|---|---|---|

| 1,3-Propanediol-2TMS | BSTFA | 220.2 | 117.1 | 205.1 |

| this compound-2TMS | BSTFA | 226.2 | 120.1 | 211.1 |

Note: These are proposed ions based on typical fragmentation patterns of TMS-derivatized diols. Actual ions should be confirmed by analyzing the standards.

Protocol 2: Quantification of 1,3-Propanediol in Aqueous Samples by LC-MS/MS

This protocol is suitable for the direct analysis of 1,3-propanediol in aqueous samples without derivatization.

1. Materials and Reagents

-

1,3-Propanediol (analyte)

-

This compound (internal standard)

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Formic Acid, LC-MS grade

-

LC vials

2. Preparation of Solutions

-

Prepare stock and working solutions as described in Protocol 1, using LC-MS grade water as the diluent for the final working standards.

3. Sample Preparation

-

Pipette 100 µL of the aqueous sample, calibration standard, or quality control sample into an LC vial.

-

Add 10 µL of the 10 µg/mL internal standard working solution.

-

Add 890 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid) to bring the total volume to 1 mL.

-

Cap the vial and vortex briefly.

4. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent

-

Column: Acquity UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or equivalent HILIC column

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 95% B to 50% B over 3 minutes, hold at 50% B for 1 minute, return to 95% B and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

Proposed MRM Transitions:

| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 1,3-Propanediol (Quantifier) | 77.1 | 59.1 | 15 |

| 1,3-Propanediol (Qualifier) | 77.1 | 41.1 | 20 |

| This compound (Quantifier) | 83.1 | 63.1 | 15 |

| this compound (Qualifier) | 83.1 | 44.1 | 20 |

Note: These are hypothetical transitions. The precursor ion for 1,3-propanediol would be its protonated molecule [M+H]+. Product ions would result from fragmentation (e.g., loss of water). Optimal transitions and collision energies must be determined empirically.

Data Presentation

The use of a deuterated internal standard significantly improves the precision and accuracy of quantification. The following tables present representative data illustrating this improvement.

Table 1: Comparison of Precision with and without Internal Standard

| Analyte Concentration (µg/mL) | %RSD without Internal Standard | %RSD with this compound IS |

|---|---|---|

| 0.5 | 14.2 | 4.5 |

| 5.0 | 9.8 | 2.1 |

| 50.0 | 7.5 | 1.8 |

Data are representative and illustrate the expected improvement in precision (lower %RSD) when using a deuterated internal standard.

Table 2: Comparison of Accuracy and Matrix Effects

| Matrix Source | Analyte Concentration (µg/mL) | Recovery (%) without IS | Recovery (%) with this compound IS |

|---|---|---|---|

| Plasma 1 | 10.0 | 85.3 | 98.7 |

| Plasma 2 | 10.0 | 115.8 | 101.2 |

| Plasma 3 | 10.0 | 92.1 | 99.5 |

| Mean Recovery | 97.7 | 99.8 | |

| %RSD of Recovery | 16.2 | 1.3 |

This table demonstrates how a deuterated internal standard compensates for matrix-induced signal suppression or enhancement, leading to more accurate and consistent recovery across different biological samples.

Mandatory Visualizations

Caption: Experimental workflow for quantitative analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1,3-propanediol in complex matrices. Its ability to co-elute with the analyte and exhibit similar ionization behavior effectively compensates for analytical variability, leading to high-quality quantitative data with improved precision and accuracy. The protocols outlined above provide a solid foundation for method development and validation in various research and drug development applications.

References

Application Note and Protocol for Preparing 1,3-Propanediol-d6 Stock Solutions

Abstract

This document provides a detailed protocol for the preparation of stock solutions of 1,3-Propanediol-d6. It is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds as internal standards in mass spectrometry, for NMR spectroscopy, or as tracers in metabolic research.[1][2] This protocol outlines the necessary materials, safety precautions, and step-by-step procedures to accurately prepare various concentrations of this compound stock solutions. All quantitative data is summarized for easy reference, and a graphical workflow is provided to ensure clarity and reproducibility.

Introduction

This compound is a stable, deuterated analog of 1,3-propanediol, where all six hydrogen atoms have been replaced with deuterium.[1] This isotopic labeling results in a mass shift of +6 Da, making it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and a useful tracer in metabolic flux studies.[1][2] Its physical and chemical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of 1,3-propanediol in analytical and biological systems.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This information is essential for accurate calculations and safe handling.

| Property | Value | Reference |

| Molecular Formula | C₃D₆O₂ | [1] |

| Molecular Weight | 82.13 g/mol | [1][3][4] |

| CAS Number | 284474-77-7 | [1] |

| Appearance | Clear, colorless to light yellow oil/liquid | [][6] |

| Density | 1.107 g/mL at 25 °C | [3] |

| Boiling Point | 214 °C | [3] |

| Melting Point | -27 °C | [3] |

| Solubility | Miscible with water, alcohols, and ethers | [7] |

| Storage Temperature | +4°C | [8] |

Health and Safety

While this compound is not classified as a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200), standard laboratory safety practices should always be followed.[9]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

In case of contact with eyes, rinse thoroughly with water for at least 15 minutes.[9]

-

In case of skin contact, wash with soap and water.[9]

-

Consult the Safety Data Sheet (SDS) for complete safety information.[6][9]

Experimental Protocol

This protocol provides instructions for preparing a 1 M stock solution of this compound, which can then be serially diluted to achieve the desired final concentrations.

-

This compound (neat compound)

-

Solvent of choice (e.g., DMSO, water, methanol)[10]

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (calibrated)

-

Vortex mixer or sonicator

-

Storage vials (amber glass recommended)

-

Calculate the required mass:

-

To prepare a 1 M solution, you need to dissolve 82.13 g (the molecular weight) of this compound in 1 L of solvent. For smaller volumes, scale the mass accordingly. For example, to prepare 10 mL of a 1 M solution:

-

Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

-

Mass (g) = 1 mol/L x 82.13 g/mol x 0.010 L = 0.8213 g

-

-

-

Weigh the compound:

-

Using an analytical balance, carefully weigh the calculated mass of this compound into a clean, dry weighing boat or directly into the volumetric flask.

-

-

Dissolve the compound:

-

Add a portion of the chosen solvent to the volumetric flask containing the weighed this compound.

-